

Environmental Fate and Degradation of Flumetralin in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Flumetralin**

Cat. No.: **B052055**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flumetralin is a selective herbicide belonging to the dinitroaniline class of chemicals, primarily used to control sucker growth in tobacco.^[1] Its efficacy is closely linked to its persistence in the soil. Understanding the environmental fate and degradation of **Flumetralin** in the soil matrix is crucial for assessing its potential long-term environmental impact, ensuring its safe use, and complying with regulatory requirements. This technical guide provides a comprehensive overview of the current scientific understanding of **Flumetralin**'s behavior in soil, including its degradation pathways, dissipation kinetics, and mobility. The information is compiled from a variety of sources, including regulatory documents and scientific literature, to support research and development professionals.

Physicochemical Properties of Flumetralin

The environmental behavior of a pesticide is largely dictated by its physicochemical properties.

Flumetralin is characterized by its low water solubility and a high octanol-water partition coefficient, which suggests a strong tendency to adsorb to soil organic matter.

Table 1: Physicochemical Properties of **Flumetralin**

Property	Value	Reference
IUPAC Name	N-(2-chloro-6-fluorobenzyl)-N-ethyl- α,α,α -trifluoro-2,6-dinitro-p-toluidine	[1]
CAS Number	62924-70-3	[1]
Molecular Formula	$C_{16}H_{12}ClF_4N_3O_4$	[1]
Molecular Weight	421.7 g/mol	[1]
Water Solubility	< 0.1 mg/L	[1]
Vapor Pressure	$< 1.33 \times 10^{-3}$ Pa (20 °C)	[1]
Log K _{ow}	5.3	[1]

Degradation of Flumetralin in Soil

The degradation of **Flumetralin** in soil is a complex process involving both biotic and abiotic mechanisms. The persistence of dinitroaniline herbicides like **Flumetralin** is influenced by soil type, temperature, moisture, and microbial activity.[\[2\]](#)[\[3\]](#)

Biotic Degradation

Microbial degradation is the primary route of dissipation for dinitroaniline herbicides in the soil. [\[2\]](#)[\[4\]](#) Fungi are considered the major organisms involved in this process.[\[2\]](#) The degradation of dinitroanilines generally proceeds faster under anaerobic (low-oxygen) conditions compared to aerobic conditions.[\[2\]](#)

Aerobic Soil Metabolism: Under aerobic conditions, **Flumetralin** is persistent. The degradation involves the dealkylation of the N-propyl group and the reduction of the nitro groups.

Anaerobic Soil Metabolism: In anaerobic environments, the degradation of dinitroanilines is typically more rapid.[\[2\]](#) The primary pathway involves the reduction of the nitro groups to amino groups.

Abiotic Degradation

Photodegradation: Photodecomposition of dinitroaniline herbicides on the soil surface can occur, particularly when the compounds are in the vapor phase or in aqueous solutions.[2][5] However, due to their strong adsorption to soil particles, photodegradation on the soil surface is generally considered a minor dissipation pathway, especially when the herbicide is incorporated into the soil.[5]

Chemical Degradation (Hydrolysis): **Flumetralin** is stable to hydrolysis under typical environmental pH conditions.

Proposed Degradation Pathway

While specific, comprehensive studies detailing all metabolites of **Flumetralin** in soil are limited, the degradation pathway can be inferred from studies on other dinitroaniline herbicides like trifluralin. The primary degradation steps are expected to involve sequential dealkylation of the N-ethyl group and reduction of the two nitro groups. One identified minor metabolite of **Flumetralin** is N-(2-chloro-6-fluorobenzyl)-2,6-dinitro-4-(trifluoromethyl)aniline (CGA 146447).

[Click to download full resolution via product page](#)

Figure 1: Proposed degradation pathway of **Flumetralin** in soil.

Dissipation and Mobility in Soil

The dissipation of **Flumetralin** from soil is primarily a result of degradation, as its low volatility and strong adsorption to soil limit losses through volatilization and leaching.

Dissipation from Soil

The persistence of **Flumetralin** in soil is expressed as its half-life (DT_{50}), the time it takes for 50% of the initial concentration to dissipate. The DT_{50} of **Flumetralin** can vary significantly depending on soil properties and environmental conditions.

Table 2: Soil Dissipation Half-life (DT₅₀) of Dinitroaniline Herbicides

Herbicide	Soil Type	DT ₅₀ (days) - Aerobic	DT ₅₀ (days) - Anaerobic	Reference
Dinitroanilines (general)	Various	19 - 132	7 - 27	[2]
Trifluralin	Loam	60	-	[3]
Trifluralin	Sandy Loam	90	-	[3]
Butralin	Ginseng Plant and Soil	10.8 - 18.9	-	[6]

Note: Specific DT₅₀ values for **Flumetralin** across a range of soil types were not readily available in the reviewed literature. The data for related dinitroaniline herbicides are presented for comparative purposes.

Mobility and Leaching

Due to its high affinity for soil organic matter and clay particles, **Flumetralin** is considered to be immobile in soil.[2] This strong adsorption minimizes the potential for leaching into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a pesticide's mobility. High Koc values are indicative of low mobility.

Table 3: Soil Sorption Coefficients for Dinitroaniline Herbicides

Herbicide	Koc (L/kg)	Mobility Classification	Reference
Dinitroanilines (general)	80 - 471,000	Immobile	[2]
Flumetralin	>9995	Low Leachability	[1]

Experimental Protocols

The following sections outline the methodologies for key experiments used to assess the environmental fate and degradation of **Flumetralin** in soil, based on internationally recognized guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under both aerobic and anaerobic conditions.

Experimental Workflow:

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for an aerobic/anaerobic soil metabolism study.

Methodology:

- Soil Selection and Preparation: Select representative agricultural soils. The soils should be characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved (<2 mm).
- Test Substance Application: ¹⁴C-labeled **Flumetralin** is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.
- Incubation:
 - Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels. Evolved ¹⁴CO₂ is trapped in a suitable absorbent.
 - Anaerobic: Soil is incubated under aerobic conditions for a period (e.g., up to 30 days or until the parent compound has dissipated by 50%) before being flooded with nitrogen to create anaerobic conditions. The incubation then continues.
- Sampling and Analysis: Duplicate samples are taken at various time intervals. The soil is extracted with appropriate solvents (e.g., methanol/water).[7] The extracts are analyzed for the parent compound and its transformation products using techniques such as Liquid Scintillation Counting (LSC), High-Performance Liquid Chromatography (HPLC) with radiometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
- Data Analysis: The dissipation of the parent compound and the formation and decline of metabolites are modeled to determine DT₅₀ and DT₉₀ values. A mass balance is performed to account for all applied radioactivity.

Soil Adsorption/Desorption (OECD 106)

This study determines the extent to which a pesticide adsorbs to soil particles, which is crucial for assessing its mobility.

Methodology:

- **Soil and Solution Preparation:** A range of characterized soils are used. A stock solution of **Flumetralin** (often ^{14}C -labeled) is prepared in a 0.01 M CaCl_2 solution.
- **Equilibration:** Soil samples are equilibrated with the **Flumetralin** solution in centrifuge tubes by shaking for a defined period (determined in a preliminary test) at a constant temperature.
- **Separation and Analysis:** The soil suspension is centrifuged to separate the solid and liquid phases. The concentration of **Flumetralin** in the supernatant is determined. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- **Desorption:** The supernatant is replaced with a fresh pesticide-free CaCl_2 solution, and the samples are re-equilibrated to determine the amount of **Flumetralin** that desorbs from the soil.
- **Data Analysis:** Adsorption and desorption isotherms are plotted, and the Freundlich adsorption coefficient (K_f), the soil organic carbon-water partitioning coefficient (K_{oc}), and the desorption coefficient (K_{des}) are calculated.

Leaching in Soil Columns (OECD 312)

This study simulates the movement of a pesticide and its degradation products through a soil profile.

Methodology:

- **Column Preparation:** Glass or stainless steel columns are packed with sieved soil to a defined bulk density.
- **Application:** A layer of soil treated with ^{14}C -labeled **Flumetralin** (or its aged residues from a metabolism study) is applied to the top of the soil column.
- **Leaching:** The columns are irrigated with a defined amount of artificial rain (e.g., 0.01 M CaCl_2) over a set period (e.g., 48 hours).
- **Sample Collection and Analysis:** The leachate is collected and analyzed for radioactivity. After the leaching period, the soil column is frozen and sectioned. Each section is extracted and analyzed for the parent compound and its metabolites.

- Data Analysis: A mass balance is performed, and the distribution of radioactivity in the soil profile and the leachate is determined to assess the mobility of the substance.

Analytical Methods

The accurate determination of **Flumetralin** residues in soil is essential for environmental fate studies. The Syngenta Residue Method GRM060.08A is a validated method for this purpose.^[8]

Table 4: Summary of Analytical Method for **Flumetralin** in Soil (GRM060.08A)

Step	Procedure
Extraction	Soil samples are extracted with a mixture of methanol and water (e.g., 80:20 v/v). ^[7]
Cleanup	The extract is partitioned into an organic solvent (e.g., hexane:toluene 50:50 v/v). ^[7]
Determination	Analysis is performed by Gas Chromatography with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS). ^[7]
Ions Monitored (m/z)	421 (quantification), 423 and 391 (confirmation). ^[7]
Limit of Quantification (LOQ)	0.01 mg/kg. ^{[7][8]}

Conclusion

Flumetralin is a persistent and immobile herbicide in the soil environment. Its degradation is primarily mediated by soil microorganisms and is generally slow, particularly under aerobic conditions. The strong adsorption of **Flumetralin** to soil organic matter and clay particles significantly limits its potential for leaching into groundwater. While a complete, experimentally verified degradation pathway for **Flumetralin** in soil is not fully established, it is expected to follow the general pattern of other dinitroaniline herbicides, involving dealkylation and nitro-group reduction. The standardized experimental protocols outlined in this guide provide a robust framework for further investigation into the environmental fate of **Flumetralin** and for conducting comprehensive environmental risk assessments. Further research focusing on the

identification and quantification of its soil metabolites would provide a more complete understanding of its long-term environmental behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]
- 2. Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core [cambridge.org]
- 3. Soil Degradation of Three Dinitroanilines | Weed Science | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishing the HPLC-MS/MS Method for Monitoring the Residue and Degradation of Butralin in Ginseng during Field and Risk Assessments [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- To cite this document: BenchChem. [Environmental Fate and Degradation of Flumetralin in Soil: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052055#environmental-fate-and-degradation-of-flumetralin-in-soil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com